(2S)-1-(thiophen-2-yl)propan-2-amine
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Overview
Description
(2S)-1-(Thiophen-2-yl)propan-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a propan-2-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thiophene with appropriate reagents to introduce the propan-2-amine group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with thiophene-2-carboxaldehyde, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(thiophen-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(2S)-1-(thiophen-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Thiophen-2-yl)ethan-2-amine: Similar structure but with an ethan-2-amine moiety.
(2S)-1-(Furan-2-yl)propan-2-amine: Contains a furan ring instead of a thiophene ring.
(2S)-1-(Pyridin-2-yl)propan-2-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(2S)-1-(thiophen-2-yl)propan-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11NS |
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Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2S)-1-thiophen-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1 |
InChI Key |
NYVQQTOGYLBBDQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CS1)N |
Canonical SMILES |
CC(CC1=CC=CS1)N |
Origin of Product |
United States |
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